(1Z)-N-[(7-benzyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methoxy]-1-(3,4-dimethoxyphenyl)ethanimine
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Overview
Description
1-(3,4-DIMETHOXYPHENYL)-1-ETHANONE O1-[(7-BENZYL-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL]OXIME is a complex organic compound with a unique structure that combines a dimethoxyphenyl group with a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine moiety
Preparation Methods
The synthesis of 1-(3,4-DIMETHOXYPHENYL)-1-ETHANONE O1-[(7-BENZYL-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL]OXIME typically involves multiple steps, starting with the preparation of the dimethoxyphenyl ethanone and the pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Industrial production methods may involve optimizing these steps for higher yields and purity, often using advanced techniques such as catalytic reactions and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
1-(3,4-DIMETHOXYPHENYL)-1-ETHANONE O1-[(7-BENZYL-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL]OXIME undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxime group to an amine.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Scientific Research Applications
1-(3,4-DIMETHOXYPHENYL)-1-ETHANONE O1-[(7-BENZYL-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL]OXIME has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3,4-DIMETHOXYPHENYL)-1-ETHANONE O1-[(7-BENZYL-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL]OXIME involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
1-(3,4-DIMETHOXYPHENYL)-1-ETHANONE O1-[(7-BENZYL-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL]OXIME can be compared with other similar compounds, such as:
1-(3,4-DIMETHOXYPHENYL)-1-ETHANONE: Lacks the pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine moiety, resulting in different chemical and biological properties.
1-(3,4-DIMETHOXYPHENYL)-1-ETHANONE OXIME: Similar structure but without the benzyl and dimethyl groups, leading to variations in reactivity and applications.
7-BENZYL-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE: Contains the pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine moiety but lacks the dimethoxyphenyl ethanone group, affecting its overall properties.
Properties
Molecular Formula |
C27H28N6O3 |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
(Z)-N-[(10-benzyl-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl)methoxy]-1-(3,4-dimethoxyphenyl)ethanimine |
InChI |
InChI=1S/C27H28N6O3/c1-17-19(3)32(14-20-9-7-6-8-10-20)26-25(17)27-29-24(30-33(27)16-28-26)15-36-31-18(2)21-11-12-22(34-4)23(13-21)35-5/h6-13,16H,14-15H2,1-5H3/b31-18- |
InChI Key |
VYLQJNGQLOBCAL-MNBJERMJSA-N |
Isomeric SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)CO/N=C(/C)\C4=CC(=C(C=C4)OC)OC)CC5=CC=CC=C5)C |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)CON=C(C)C4=CC(=C(C=C4)OC)OC)CC5=CC=CC=C5)C |
Origin of Product |
United States |
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